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An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl 2-formyl-4-
methylbenzoate

Abstract
Methyl 2-formyl-4-methylbenzoate is a substituted aromatic compound of interest in synthetic

organic chemistry. As a trifunctional molecule featuring an ester, an aldehyde, and a methyl

group on a benzene ring, its structural confirmation relies heavily on modern spectroscopic

techniques. Due to the limited availability of published experimental spectra for this specific

compound, this guide provides a comprehensive, in-depth analysis of its predicted

spectroscopic characteristics. Leveraging established principles of nuclear magnetic resonance

(NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside empirical data from

structurally analogous compounds, this document serves as an authoritative reference for

researchers engaged in the synthesis and characterization of polysubstituted aromatic

systems.

Introduction and Molecular Structure
Methyl 2-formyl-4-methylbenzoate (C₁₀H₁₀O₃, Molar Mass: 178.18 g/mol ) possesses a

unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule
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contains a methyl ester group (-COOCH₃) at position C1, a formyl (aldehyde) group (-CHO) at

C2, and a methyl group (-CH₃) at C4. The interplay of these substituents—two electron-

withdrawing groups (ester, aldehyde) and one electron-donating group (methyl)—governs the

electronic environment of the aromatic ring and dictates the chemical shifts, coupling constants,

and vibrational frequencies observed in its spectra. This guide will elucidate the predicted data

from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the rationale behind each prediction.

Figure 1: Structure of Methyl 2-formyl-4-methylbenzoate with atom numbering.

Predicted Proton Nuclear Magnetic Resonance (¹H
NMR) Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment and

connectivity of protons. For Methyl 2-formyl-4-methylbenzoate, we anticipate five distinct

signals: one for the aldehyde proton, three for the aromatic protons, and two singlets for the

methyl groups. The electron-withdrawing nature of the aldehyde and ester groups tends to shift

associated protons downfield (to a higher ppm value), while the electron-donating methyl group

causes an upfield shift.[1][2]

Predicted ¹H NMR Data
The spectrum is predicted in a standard solvent like CDCl₃ with TMS as a reference.
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Signal
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Aldehyde (-CHO) ~10.4 Singlet (s) N/A 1H

Aromatic (H6) ~7.95 Doublet (d) J ≈ 8.0 1H

Aromatic (H5) ~7.40 Doublet (d) J ≈ 8.0 1H

Aromatic (H3) ~7.80 Singlet (s) N/A 1H

Ester Methyl (-

OCH₃)
~3.90 Singlet (s) N/A 3H

Ring Methyl (-

CH₃)
~2.45 Singlet (s) N/A 3H

Rationale and Interpretation
Aldehyde Proton (-CHO): The formyl proton is highly deshielded due to the anisotropy of the

carbonyl group and its direct attachment to the electron-withdrawing system. Its chemical

shift is expected to be significantly downfield, typically above 10 ppm.[3]

Aromatic Protons (H3, H5, H6):

H3: This proton is ortho to two strong electron-withdrawing groups (ester and aldehyde),

leading to significant deshielding. With no adjacent protons for ortho or meta coupling, it is

expected to appear as a singlet.

H6: Positioned ortho to the ester group, H6 is deshielded. It will be split into a doublet by

its ortho-neighbor H5.

H5: This proton is ortho to the electron-donating methyl group, which provides a shielding

effect, moving it upfield relative to the other aromatic protons. It will be split into a doublet

by its ortho-neighbor H6.[4]

Methyl Protons (-OCH₃ and -CH₃): Both methyl groups are in environments with no adjacent

protons, thus they appear as sharp singlets. The ester methyl is deshielded by the adjacent
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oxygen atom, while the ring methyl proton signal is characteristic for a methyl group attached

to an aromatic ring.[5]

Figure 2: Predicted ¹H NMR coupling relationship for aromatic protons.

Predicted Carbon-13 Nuclear Magnetic Resonance
(¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule,

ten distinct signals are predicted, corresponding to the ten carbon atoms.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde Carbonyl (C=O) ~192

Ester Carbonyl (C=O) ~166

C4 (Ar-CH₃) ~145

C2 (Ar-CHO) ~140

C1 (Ar-COOCH₃) ~135

C6 (Ar-H) ~133

C5 (Ar-H) ~130

C3 (Ar-H) ~128

Ester Methyl (-OCH₃) ~52

Ring Methyl (-CH₃) ~22

Rationale and Interpretation
Carbonyl Carbons: The aldehyde carbonyl carbon is the most downfield signal due to its

electronic environment, typically appearing around 190-200 ppm.[6] The ester carbonyl is

found further upfield, around 165-175 ppm.[7]
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Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

attached substituents. Carbons bearing substituents (ipso-carbons C1, C2, C4) have their

shifts significantly altered. The electron-donating methyl group at C4 will cause a downfield

shift for C4 itself but shield other ring carbons. The electron-withdrawing groups at C1 and

C2 will deshield their respective ipso-carbons.[2][8]

Methyl Carbons: The ester methyl carbon (-OCH₃) is deshielded by the oxygen atom,

appearing around 52 ppm. The ring methyl carbon (-CH₃) is found in the typical aliphatic

region, around 22 ppm.[5]

Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their vibrational frequencies.

The spectrum of Methyl 2-formyl-4-methylbenzoate is expected to be dominated by strong

absorptions from its two carbonyl groups and characteristic bands for the aromatic and aliphatic

components.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium-Weak

2980-2880 Aliphatic C-H Stretch Medium-Weak

~2850, ~2750
Aldehyde C-H Stretch (Fermi

doublet)
Weak, but characteristic

~1725 Ester C=O Stretch Strong, Sharp

~1705
Aldehyde C=O Stretch

(conjugated)
Strong, Sharp

~1600, ~1480 Aromatic C=C Stretch Medium

1300-1100 Ester C-O Stretch Strong

Rationale and Interpretation
C=O Stretching: The presence of two carbonyl groups will result in two distinct, strong

absorption bands. The ester carbonyl stretch is typically at a higher frequency (~1725 cm⁻¹)
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than the conjugated aromatic aldehyde carbonyl stretch (~1705 cm⁻¹).[9][10][11]

C-H Stretching: The spectrum will show C-H stretching vibrations above 3000 cm⁻¹ for the

aromatic protons and below 3000 cm⁻¹ for the methyl groups. Crucially, two weak but highly

diagnostic peaks for the aldehyde C-H stretch are expected around 2850 cm⁻¹ and 2750

cm⁻¹.[10][12]

C-O Stretching: The ester functional group will also exhibit strong, characteristic C-O

stretching bands in the 1300-1100 cm⁻¹ region.[11]

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals

from various bending and stretching vibrations, which is unique to the molecule's overall

structure.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Predicted Fragmentation
Molecular Ion (M⁺): The molecular ion peak is predicted at m/z = 178, corresponding to the

molecular formula C₁₀H₁₀O₃.

Key Fragments:

m/z = 147 (M - 31): Loss of the methoxy radical (•OCH₃) from the ester group is a very

common and expected fragmentation pathway for methyl benzoates, leading to a stable

acylium ion.[13][14]

m/z = 149 (M - 29): Loss of the formyl radical (•CHO) from the aldehyde group.

m/z = 119: Subsequent loss of carbon monoxide (CO) from the m/z 147 fragment.

m/z = 91: A fragment corresponding to the tropylium ion, common in toluene-like

structures, formed after fragmentation.
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Figure 3: Plausible key fragmentation pathways for Methyl 2-formyl-4-methylbenzoate.

Standard Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters

include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve

good signal-to-noise, and a relaxation delay of at least 2 seconds.

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (~220 ppm) and a significantly larger number of scans will be required

due to the low natural abundance of ¹³C.

Processing: Process the raw data (FID) using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectrum to the

TMS signal at 0.00 ppm.
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IR Spectroscopy Protocol
Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common

and requires minimal sample preparation.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16) to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
Ionization Method: Electron Ionization (EI) is a standard method for volatile, thermally stable

small molecules and provides reproducible fragmentation patterns.

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for

separation and analysis, or via a direct insertion probe.

Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based

on their m/z ratio.

Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z

40 to 300, to detect the molecular ion and key fragments.

Conclusion
This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS

spectra of Methyl 2-formyl-4-methylbenzoate. The predicted data, derived from fundamental

spectroscopic principles and comparison with analogous structures, provides a robust

spectroscopic fingerprint for this compound. The aldehyde proton signal above 10 ppm in ¹H

NMR, the two distinct carbonyl signals in both ¹³C NMR and IR spectra, and a molecular ion

peak at m/z 178 with characteristic losses of 31 and 29 amu in the mass spectrum are the most

definitive features for its identification. Researchers synthesizing this molecule can use this

guide as a benchmark for the structural verification of their product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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